molecular formula C20H15ClN2O2 B435609 4-benzamido-N-(3-chlorophenyl)benzamide CAS No. 204117-81-7

4-benzamido-N-(3-chlorophenyl)benzamide

Cat. No.: B435609
CAS No.: 204117-81-7
M. Wt: 350.8g/mol
InChI Key: WNCNNFQOCUAMNA-UHFFFAOYSA-N
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Description

4-Benzamido-N-(3-chlorophenyl)benzamide is a benzamide derivative characterized by a benzamido (-C₆H₅CONH-) group at the 4-position of the benzoyl ring and a 3-chlorophenyl substituent on the amide nitrogen. Its synthesis typically involves condensation reactions between substituted benzoyl chlorides and aromatic amines, as exemplified by protocols involving phthalic anhydride and glacial acetic acid under reflux conditions . Structural studies using X-ray crystallography and quantum chemical calculations (e.g., Gaussian03) have validated its geometry, confirming bond lengths and angles consistent with related benzamide derivatives .

Properties

CAS No.

204117-81-7

Molecular Formula

C20H15ClN2O2

Molecular Weight

350.8g/mol

IUPAC Name

4-benzamido-N-(3-chlorophenyl)benzamide

InChI

InChI=1S/C20H15ClN2O2/c21-16-7-4-8-18(13-16)23-20(25)15-9-11-17(12-10-15)22-19(24)14-5-2-1-3-6-14/h1-13H,(H,22,24)(H,23,25)

InChI Key

WNCNNFQOCUAMNA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Features

  • Dihedral angles between the benzoyl and anilide rings (~61.0°) suggest moderate coplanarity, influencing intermolecular interactions .
  • 4-Chloro-N-(3-chlorophenyl)benzamide : Replacing the benzamido group with a chloro substituent reduces steric hindrance. Theoretical studies (Gaussian03) show bond lengths (e.g., C-Cl: 1.73 Å) and angles matching experimental XRD data, with similar trans conformation of the N-H group .
  • N-(3-Chlorophenyl)benzamide (N3CPBA) : Lacking the 4-benzamido group, this derivative exhibits a planar amide group and forms 1D hydrogen-bonded chains via N-H···O interactions (C(4) motif), enhancing crystal stability .
Compound Substituents Dihedral Angle (°) Hydrogen Bonding Motif Space Group Reference
4-Benzamido-N-(3-chlorophenyl)benzamide 4-benzamido, 3-chlorophenyl ~61.0 Not reported Not determined
4-Chloro-N-(3-chlorophenyl)benzamide 4-Cl, 3-chlorophenyl 58.2 C(4) chain P21/c (monoclinic)
N3CPBA None (parent structure) 61.0 C(4) chain Pbca (orthorhombic)

Polymorphism and Packing

  • The monoclinic polymorph of N-(3-chlorophenyl)benzamide (P21/c) shows distinct packing compared to the orthorhombic form (Pbca), with differences in π-π stacking and C-H···O interactions .

Insecticidal Activity

  • 4-Benzamido-N-(1,3-dioxoisoindolin-2-yl)benzamide (4a) : Exhibits potent insecticidal activity (LD₅₀ = 0.70–1.91 μg/fly) against Caribbean fruit flies, outperforming precursor compounds due to enhanced bioconcentration factors and environmental stability .
  • 3,4-Dichloro-N-(3-chlorophenyl)benzamide : Increased chlorination improves bioactivity but raises toxicity concerns, as indicated by safety data sheets (GHS hazard classification) .
Compound Biological Activity LD₅₀/EC₅₀ Key Advantage Reference
4-Benzamido-N-(3-chlorophenyl)benzamide Insecticidal Not reported Environmental stability
4a (Phthalimide derivative) Insecticidal 0.70–1.91 μg/fly High potency
N-(3-chlorophenethyl)-4-nitrobenzamide Pharmacological (β-PEA analog) Not reported Neuroactivity potential

Electronic and Steric Effects

  • Nitro groups (e.g., in 4-nitro-N-(3-nitrophenyl)benzamide) introduce strong electron-withdrawing effects, altering reactivity compared to benzamido or chloro substituents .
  • Phthalimide derivatives (e.g., 4a) leverage extended π-systems for improved target binding, a feature absent in simpler chloro-substituted analogs .

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